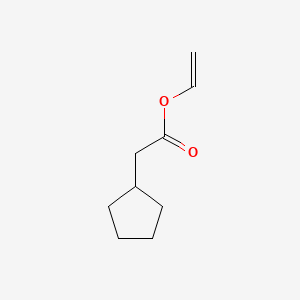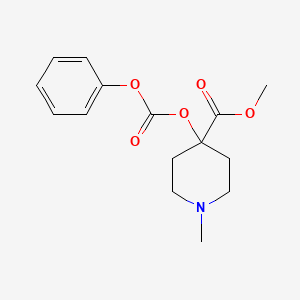
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester is a complex organic compound with a unique structure that combines elements of carbonic acid, piperidine, and phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester typically involves multiple steps. One common method includes the reaction of 4-methoxycarbonylphenylboronic acid with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using specific reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxycarbonylphenylboronic acid: This compound shares a similar structure but lacks the piperidyl group.
4-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group instead of the methoxycarbonyl group.
Uniqueness
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industrial settings .
Eigenschaften
CAS-Nummer |
101418-13-7 |
|---|---|
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
methyl 1-methyl-4-phenoxycarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-16-10-8-15(9-11-16,13(17)19-2)21-14(18)20-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI-Schlüssel |
DXKPCGWNNDDFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C(=O)OC)OC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


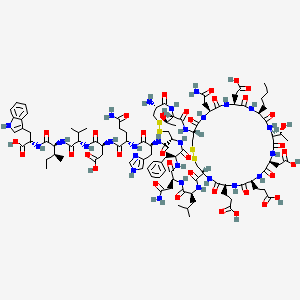
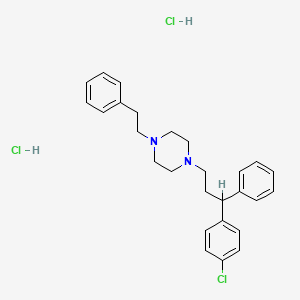
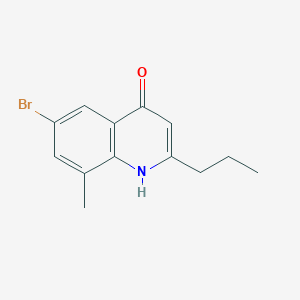
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)

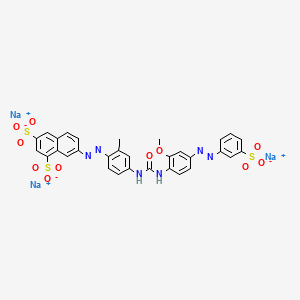

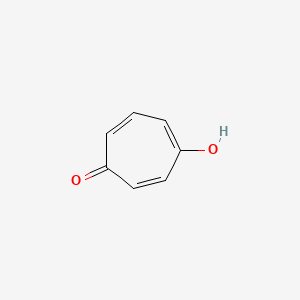
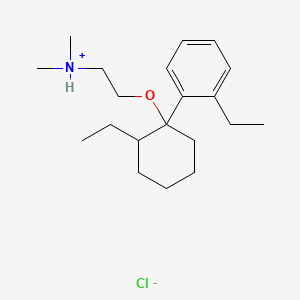
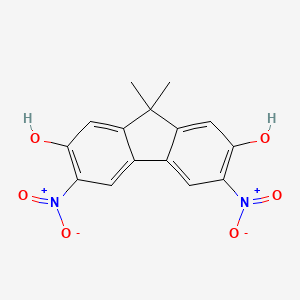
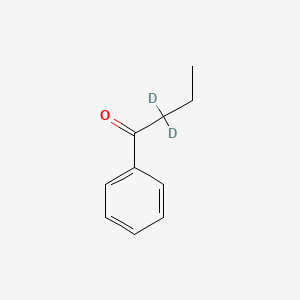
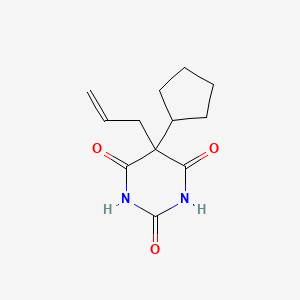
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
